2-Methyl-6-(piperazin-1-yl)pyrazine dihydrochloride
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Overview
Description
2-Methyl-6-(piperazin-1-yl)pyrazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(piperazin-1-yl)pyrazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
In industrial settings, the production of piperazine derivatives often involves large-scale cyclization reactions. These reactions are typically carried out in the presence of catalysts and under controlled temperature and pressure conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(piperazin-1-yl)pyrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring .
Scientific Research Applications
2-Methyl-6-(piperazin-1-yl)pyrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(piperazin-1-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms. This makes it a potential candidate for the development of new anthelmintic drugs .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(1-propenyl)pyrazine: Another pyrazine derivative with similar structural features.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a piperazine ring and additional heterocyclic components.
Uniqueness
2-Methyl-6-(piperazin-1-yl)pyrazine dihydrochloride is unique due to its specific substitution pattern on the pyrazine ring and the presence of the piperazine moiety.
Properties
Molecular Formula |
C9H16Cl2N4 |
---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
2-methyl-6-piperazin-1-ylpyrazine;dihydrochloride |
InChI |
InChI=1S/C9H14N4.2ClH/c1-8-6-11-7-9(12-8)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H |
InChI Key |
UDNPHNIXRYHOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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